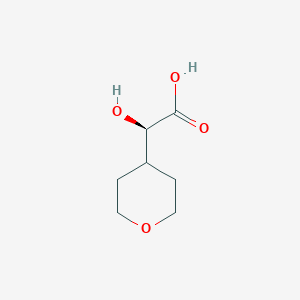

(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid

Description

(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid (molecular formula: C₇H₁₂O₄) is a chiral carboxylic acid featuring a hydroxyl group and a tetrahydropyran-4-yl (oxan-4-yl) group attached to the stereogenic α-carbon (Figure 1). Its structure includes:

- A polar hydroxy group contributing to hydrogen-bonding capacity.

- A tetrahydropyran ring (oxan-4-yl), a six-membered oxygen-containing heterocycle, which enhances rigidity and influences lipophilicity.

- A carboxylic acid moiety, enabling ionic interactions and pH-dependent solubility.

Key properties include a molecular weight of 160.17 g/mol and a SMILES notation of C1COCCC1C(C(=O)O)O .

Properties

IUPAC Name |

(2R)-2-hydroxy-2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIRTUFUYGPILS-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid typically involves the reaction of oxan-4-yl derivatives with glyoxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to yield alcohol derivatives.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of metabolic pathways and enzyme interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group plays a crucial role in forming hydrogen bonds and facilitating interactions with biological molecules. The oxan-4-yl group contributes to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below compares (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid with structurally related compounds, highlighting differences in substituents, functional groups, and properties.

Biological Activity

(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid, also known by its chemical identifier CID 94422866, is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid is a chiral molecule characterized by a hydroxyl group and an oxan-4-yl moiety. The synthesis typically involves the reaction of oxan-4-yl derivatives with glyoxylic acid under controlled conditions, often utilizing Lewis acids as catalysts to enhance yield and purity .

| Property | Value |

|---|---|

| Molecular Formula | C7H12O4 |

| Molecular Weight | 160.17 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

The biological activity of (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group facilitates the formation of hydrogen bonds with biological molecules, enhancing its reactivity in various biochemical pathways. Preliminary studies suggest that it may influence metabolic pathways related to energy production and cellular signaling .

Antioxidant Activity

Research indicates that (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants play a vital role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

In vitro studies have shown that this compound may have neuroprotective effects, particularly against neurotoxicity induced by aluminum chloride. It appears to reduce the activity of acetylcholinesterase (AChE), an enzyme associated with neurodegeneration . This suggests potential applications in treating conditions such as Alzheimer's disease.

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Inhibits AChE activity | |

| Metabolic Modulation | Influences metabolic pathways |

Case Studies and Research Findings

Several studies have explored the biological implications of (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid:

- Neuroprotection Against Aluminum Chloride : A study demonstrated that treatment with this compound significantly decreased AChE activity in rat models subjected to aluminum chloride-induced neurotoxicity. The findings indicated a protective mechanism against cognitive decline associated with oxidative stress .

- Antioxidant Efficacy : Research has shown that (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid displays significant antioxidant activity, comparable to established antioxidants like gallic acid. This was assessed using various assays measuring free radical scavenging ability .

Comparative Analysis with Similar Compounds

When compared to similar compounds, (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid stands out due to its unique structural features and biological activities.

Table 3: Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.